Cas no 1936220-49-3 (1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde)

1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Cyclooctanecarboxaldehyde, 1-(2-hydroxyethyl)-
- 1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde
- EN300-1619189
- 1936220-49-3
-
- インチ: 1S/C11H20O2/c12-9-8-11(10-13)6-4-2-1-3-5-7-11/h10,12H,1-9H2
- InChIKey: FGOJVGHLUTUHML-UHFFFAOYSA-N
- ほほえんだ: C1(CCO)(C=O)CCCCCCC1
計算された属性
- せいみつぶんしりょう: 184.146329876g/mol
- どういたいしつりょう: 184.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.012±0.06 g/cm3(Predicted)
- ふってん: 290.4±13.0 °C(Predicted)
- 酸性度係数(pKa): 15.14±0.10(Predicted)
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619189-10000mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 10000mg |
$4852.0 | 2023-09-23 | ||
Enamine | EN300-1619189-100mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 100mg |
$993.0 | 2023-09-23 | ||
Enamine | EN300-1619189-1000mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 1000mg |
$1129.0 | 2023-09-23 | ||
Enamine | EN300-1619189-2500mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 2500mg |
$2211.0 | 2023-09-23 | ||
Enamine | EN300-1619189-5000mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 5000mg |
$3273.0 | 2023-09-23 | ||
Enamine | EN300-1619189-50mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 50mg |
$948.0 | 2023-09-23 | ||
Enamine | EN300-1619189-2.5g |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 2.5g |
$2771.0 | 2023-06-04 | ||
Enamine | EN300-1619189-5.0g |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1619189-0.05g |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 0.05g |
$1188.0 | 2023-06-04 | ||
Enamine | EN300-1619189-0.1g |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 0.1g |
$1244.0 | 2023-06-04 |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
1-(2-hydroxyethyl)cyclooctane-1-carbaldehydeに関する追加情報
Comprehensive Overview of 1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde (CAS No. 1936220-49-3): Properties, Applications, and Industry Insights
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde (CAS No. 1936220-49-3) is a specialized organic compound that has garnered significant attention in the fields of fine chemicals, pharmaceutical intermediates, and fragrance synthesis. This aldehyde derivative features a unique cyclooctane backbone with a hydroxyethyl substituent, making it a versatile building block for complex molecular architectures. Its structural characteristics contribute to its utility in asymmetric synthesis and catalysis, aligning with the growing demand for sustainable chemistry solutions.
The compound's CAS No. 1936220-49-3 serves as a critical identifier for researchers seeking high-purity reagents or custom synthesis services. Recent trends in green chemistry have amplified interest in such molecules due to their potential for low-waste production and biodegradability. Analytical techniques like NMR spectroscopy and HPLC-MS are typically employed to verify the purity of 1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde, ensuring compliance with Good Manufacturing Practices (GMP) standards.
In the fragrance industry, this compound's aldehyde group and cyclic structure enable the creation of novel olfactory profiles, addressing consumer demand for long-lasting perfumes and eco-friendly scents. Its application in flavor enhancers also intersects with the booming plant-based food market, where synthetic analogs play a role in replicating natural tastes. Furthermore, its chiral center makes it valuable for enantioselective catalysis, a hot topic in drug discovery forums.
From a supply chain perspective, CAS No. 1936220-49-3 is often discussed in contexts like just-in-time inventory and blockchain traceability, reflecting broader industry shifts toward digital transformation. Researchers frequently search for structure-activity relationships (SAR) data involving this compound, particularly in medicinal chemistry studies targeting GPCR modulators or enzyme inhibitors.
Environmental considerations are paramount in modern chemical workflows. 1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde has been evaluated for aquatic toxicity and biodegradation pathways, with results suggesting compatibility with OECD test guidelines. This aligns with the European Chemicals Agency (ECHA) push for Safer-by-Design molecules, a recurring theme in regulatory science discussions.
Innovative process intensification methods, such as continuous flow chemistry, have been explored for scaling up production of CAS No. 1936220-49-3. These approaches reduce carbon footprint while improving atom economy—key metrics in life cycle assessment (LCA) studies. Patent literature reveals its incorporation in photoresist materials for semiconductor fabrication, tapping into the chip shortage mitigation strategies.
The compound's physicochemical properties (e.g., logP ~2.1, hydrogen bond donors/acceptors) make it a candidate for QSAR modeling in computational chemistry platforms. This resonates with the AI-driven drug design movement, where molecular descriptors feed machine learning algorithms. Storage recommendations typically emphasize inert atmosphere conditions to preserve the aldehyde functionality from oxidation.
Academic collaborations have investigated 1936220-49-3 as a precursor for macrocyclic compounds, leveraging its conformational flexibility to access three-dimensional chemical space. Such studies support the fragment-based drug discovery paradigm, frequently cited in NIH grant proposals. The compound's boiling point (~280°C) and vapor pressure data are relevant for industrial hygiene protocols.
Market analysts note rising demand for 1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde in Asia-Pacific regions, driven by expansions in contract research organizations (CROs). Quality certifications like REACH compliance and ISO 9001 are increasingly requested by purchasers, reflecting tighter supplier qualification standards. Technical bulletins often highlight its solubility profile in polar aprotic solvents for cross-coupling reactions.
Future research directions may explore its electrochemical behavior for energy storage applications or CO2 fixation catalysis. The compound's stereoelectronic effects continue to intrigue physical organic chemists, particularly in transition state analysis simulations. As high-throughput experimentation gains traction, automated platforms could accelerate optimization of 1936220-49-3 derivative libraries.
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